cis-11-Octadecenoic acid methyl ester (also known as cis-vaccenic acid methyl ester) is a fatty acid methyl ester (FAME) derived from cis-vaccenic acid, a monounsaturated fatty acid found in various biological samples like animal tissues, vegetable oils, and microbial cultures. By analyzing the FAME profile, researchers can determine the relative abundance of different fatty acids, including cis-vaccenic acid, which provides valuable information about the overall fatty acid composition of the sample []. This information is crucial in various research fields, including:
cis-11-Octadecenoic acid methyl ester is also used in research to investigate metabolic pathways involving fatty acid synthesis and degradation. By studying the incorporation of this compound into biological systems or its conversion into other metabolites, researchers can gain insights into the enzymes and mechanisms involved in these processes. This information can be valuable for understanding:
cis-11-Octadecenoic acid methyl ester, also known as methyl cis-vaccenate or cis-vaccenic acid methyl ester, is a fatty acid methyl ester (FAME). FAMEs are a class of compounds derived from fatty acids by esterification with methanol []. cis-11-Octadecenoic acid methyl ester specifically contains an 18-carbon chain with a cis double bond at the 11th position and a methyl ester group at the end (methoxy group). It is found naturally in various plant and animal sources, including milk fat, meat fat, and vegetable oils.
This compound holds significance in scientific research due to its relation to vaccenic acid, a naturally occurring monounsaturated fatty acid (MUFA) with potential health benefits. Studies suggest vaccenic acid may play a role in reducing the risk of chronic diseases like diabetes and cardiovascular disease. cis-11-Octadecenoic acid methyl ester serves as a convenient and measurable indicator of vaccenic acid presence in biological samples.
The key feature of cis-11-Octadecenoic acid methyl ester is its 18-carbon chain with a single cis double bond between the 11th and 12th carbon atoms. The "cis" configuration indicates that the hydrogen atoms on the double bond are on the same side of the molecule. This double bond introduces a kink in the molecule compared to a saturated fatty acid, affecting its physical and chemical properties []. Additionally, a methyl group (CH3) is attached to the carboxylic acid group (COOH) via an ester linkage (COOCH3) at the end of the chain.
cis-11-Octadecenoic acid methyl ester can be synthesized from vaccenic acid through a process called methylation. This typically involves reacting vaccenic acid with methanol in the presence of an acid catalyst.
vaccenic acid + methanol -> cis-11-Octadecenoic acid methyl ester + water
FAMEs, including cis-11-Octadecenoic acid methyl ester, can undergo various reactions depending on the experimental conditions. Some relevant reactions include:
Irritant